molecular formula C9H9NO3 B14868402 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde CAS No. 1211587-18-6

2-(1,3-Dioxolan-2-YL)isonicotinaldehyde

Cat. No.: B14868402
CAS No.: 1211587-18-6
M. Wt: 179.17 g/mol
InChI Key: NBSNTZGONDELPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-YL)isonicotinaldehyde: is an organic compound that features a dioxolane ring attached to an isonicotinaldehyde moiety The dioxolane ring is a five-membered ring containing two oxygen atoms, while isonicotinaldehyde is a derivative of pyridine with an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde typically involves the formation of the dioxolane ring through the acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products:

    Oxidation: 2-(1,3-Dioxolan-2-YL)isonicotinic acid.

    Reduction: 2-(1,3-Dioxolan-2-YL)isonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its dioxolane ring can serve as a protecting group for aldehydes and ketones .

Biology and Medicine: The compound’s structural features make it a potential candidate for drug design and development. It can be used in the synthesis of bioactive molecules and pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The dioxolane ring can act as a protecting group, preventing unwanted reactions at the aldehyde site during multi-step syntheses .

Comparison with Similar Compounds

Uniqueness: 2-(1,3-Dioxolan-2-YL)isonicotinaldehyde is unique due to the presence of both the dioxolane ring and the isonicotinaldehyde moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and potential pharmaceutical development.

Properties

CAS No.

1211587-18-6

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)pyridine-4-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-6-7-1-2-10-8(5-7)9-12-3-4-13-9/h1-2,5-6,9H,3-4H2

InChI Key

NBSNTZGONDELPL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.